6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
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Overview
Description
6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a chemical compound with the molecular formula C10H13BrClN. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is characterized by the presence of a bromine atom and an amine group attached to a tetrahydronaphthalene ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an organic solvent such as dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 1,2,3,4-tetrahydro-naphthalen-2-ylamine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Naphthalenone derivatives.
Reduction: 1,2,3,4-tetrahydro-naphthalen-2-ylamine.
Substitution: Various substituted naphthalen-2-ylamine derivatives.
Scientific Research Applications
6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The bromine atom and amine group play crucial roles in its binding affinity and reactivity with these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride
- 6-Chloro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride
- 6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride
Uniqueness
6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen substitutions. The bromine atom can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1,3,5,10H,2,4,6,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAYWFRPXBBGGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696249 |
Source
|
Record name | 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133277-08-4 |
Source
|
Record name | 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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